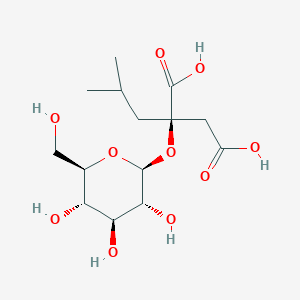
Dactylorhin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dactylorhin C is one of the group of important active constituents in the mature tubers of orchidaceae. Five new compounds known as dactylorhin A-E and two natural ocmpounds known as dactyloses A-B have been reported from the roots of the plant. Dactydactylorhin A and dactylorhin E in enzymatic hydrolysis using almond emulsion give this compound. Also, dactylorhin D and dactylorhin B in enzymatic hydrolysis using cellulose give a 7a compound butanedioic acid, which in hydrolysis gives Loroglossin.
Aplicaciones Científicas De Investigación
Pharmacological Activities
Dactylorhin C exhibits a range of pharmacological activities, which are summarized in the following table:
Case Studies and Research Findings
-
Anti-inflammatory Effects :
A study investigated the anti-inflammatory properties of extracts containing this compound. Results indicated significant reductions in inflammatory markers in rat models subjected to induced pyrexia, suggesting its potential use in treating inflammatory diseases . -
Cancer Research :
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including lung and breast cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression, making it a candidate for further development as an anti-cancer agent . -
Neuroprotective Properties :
Research focusing on neuropharmacological applications revealed that this compound may protect neuronal cells from oxidative damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease . -
Antimicrobial Activity :
This compound has been tested against multiple bacterial strains, demonstrating significant antibacterial activity. This positions it as a potential natural alternative to synthetic antibiotics, particularly in an era of increasing antibiotic resistance .
Conservation and Sustainability
Given the overexploitation of Dactylorhiza hatagirea for pharmaceutical purposes, conservation strategies are critical to ensure sustainable harvesting and continued research into its medicinal properties. Approaches include habitat restoration and cultivation practices aimed at reducing pressure on wild populations .
Propiedades
Número CAS |
256459-23-1 |
|---|---|
Fórmula molecular |
C14H24O10 |
Peso molecular |
352.33 g/mol |
Nombre IUPAC |
(2R)-2-(2-methylpropyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioic acid |
InChI |
InChI=1S/C14H24O10/c1-6(2)3-14(13(21)22,4-8(16)17)24-12-11(20)10(19)9(18)7(5-15)23-12/h6-7,9-12,15,18-20H,3-5H2,1-2H3,(H,16,17)(H,21,22)/t7-,9-,10+,11-,12+,14-/m1/s1 |
Clave InChI |
RLSITCAUHUNHRO-BGWRNRDFSA-N |
SMILES |
CC(C)CC(CC(=O)O)(C(=O)O)OC1C(C(C(C(O1)CO)O)O)O |
SMILES isomérico |
CC(C)C[C@@](CC(=O)O)(C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canónico |
CC(C)CC(CC(=O)O)(C(=O)O)OC1C(C(C(C(O1)CO)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dactylorhin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















